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Compound of Interest

Compound Name: ARV-393

Cat. No.: B15604898

In the landscape of targeted protein degradation, the B-cell lymphoma 6 (BCL6) protein has
emerged as a critical therapeutic target in hematological malignancies, particularly Non-
Hodgkin Lymphoma (NHL).[1][2][3] Two notable small molecules at the forefront of BCL6
degradation are ARV-393 and BI-3802. While both molecules effectively lead to the
degradation of BCL6, they employ fundamentally different mechanisms of action. This guide
provides an objective comparison of their performance, supported by available experimental
data, detailed methodologies for key experiments, and visualizations of their distinct pathways.

Overview of ARV-393 and BI-3802

ARV-393 is a potent, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed
to specifically target BCL6 for degradation.[1][2][4][5][6] As a bifunctional molecule, it comprises
a ligand that binds to BCL6 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin
ligase.[1][2][7][8] This proximity induces the ubiquitination of BCL6, marking it for subsequent
degradation by the proteasome.[1][4][7][8]

BI-3802, on the other hand, is a small-molecule degrader that operates through a novel,
PROTAC-independent mechanism.[9] It binds to the BTB domain of BCL6, inducing its
polymerization into supramolecular helical structures or filaments.[9][10][11][12][13] This
polymerization event leads to the recruitment of the SIAH1 E3 ubiquitin ligase, which then
ubiquitinates the aggregated BCLG6, targeting it for proteasomal degradation.[9][10][11][12][13]
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The following tables summarize the available quantitative data on the performance of ARV-393
and BI-3802 in various in vitro assays. It is important to note that this data is compiled from
different studies and direct head-to-head comparisons in the same experimental setting are

limited.

Compound Cell Line(s) DC50 (nM) Reference(s)
Multiple DLBCL and

ARV-393 Burkitt lymphoma cell <1 [4][10]
lines

OClI-Ly1, Farage, SU-

DHL-4, SU-DHL-6,

OCl-Ly7, OCI-Ly10, 0.06 - 0.33 [11]

SU-DHL-2, U-2932

(DLBCL)

Ramos, Daudi (Burkitt
0.06 and 0.33 [11]

lymphoma)

BI-3802 SU-DHL-4 20 [9][12]

Inhibition of Cell Growth (GI150)

Compound Cell Line(s) GI50 (nM) Reference(s)

Multiple DLBCL and
ARV-393 Burkitt lymphoma cell <1 [4]
lines

Germinal center B-
cell-like, activated B-
cell-like DLBCLs and
Burkitt lymphoma

0.2-9.8 [11]

Biochemical and Cellular Inhibition (IC50)
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Target/interacti

Compound Assay Type IC50 (nM) Reference(s)
on

BCL6::BCOR BCL6 BTB

BI-3802 _ , <3 [12][14]
ULight TR-FRET  domain
Cellular BCL6::Co-

BI-3802 BCL6::NCOR repressor 43 [9][12]
LUMIER complex

Mechanisms of Action: A Visual Comparison

The distinct mechanisms by which ARV-393 and BI-3802 induce BCL6 degradation are
visualized below using the DOT language for Graphviz.
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Caption: ARV-393 mediated BCL6 degradation pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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